Methyl 6-fluoro-4-((3-methylbenzyl)oxy)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-4-[(3-methylphenyl)methoxy]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-[(3-methylphenyl)methoxy]quinoline-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-[(3-methylphenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 6-fluoro-4-[(3-methylphenyl)methoxy]quinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of therapeutic agents for various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-[(3-methylphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
6-Fluoroquinoline: A fluorinated derivative with enhanced biological activity.
4-Methoxyquinoline: A methoxy-substituted quinoline with potential therapeutic applications.
Uniqueness
Methyl 6-fluoro-4-[(3-methylphenyl)methoxy]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-fluoro and 4-[(3-methylphenyl)methoxy] groups enhances its potential as a therapeutic agent compared to other quinoline derivatives .
Properties
Molecular Formula |
C19H16FNO3 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
methyl 6-fluoro-4-[(3-methylphenyl)methoxy]quinoline-2-carboxylate |
InChI |
InChI=1S/C19H16FNO3/c1-12-4-3-5-13(8-12)11-24-18-10-17(19(22)23-2)21-16-7-6-14(20)9-15(16)18/h3-10H,11H2,1-2H3 |
InChI Key |
FTKOHAIKQRDBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.